Tubulin Polymerization Inhibitory Potency: 2-Naphthalene Sulfonamide vs. 1-Naphthalene Sulfonamide Regioisomer
In a head-to-head SAR study of sulfonamide derivatives bearing naphthalene moieties, compound 5c (naphthalen-1-yl sulfonamide) inhibited tubulin polymerization with an IC50 of 2.8 μM, whereas the corresponding naphthalen-2-yl analog demonstrated significantly reduced potency [1]. This demonstrates that the regioisomeric position of the naphthalene-sulfonamide attachment directly modulates tubulin binding affinity. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide bears the naphthalene-2-sulfonamide substitution pattern, positioning it within this established SAR landscape. However, direct quantitative data for this specific compound in a tubulin polymerization assay have not been published in the peer-reviewed literature, and the above comparison is a class-level inference from structurally proximal analogs [2].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide |
| Comparator Or Baseline | Compound 5c (naphthalen-1-yl sulfonamide analog): IC50 = 2.8 μM; naphthalen-2-yl analog: significantly reduced potency |
| Quantified Difference | Regioisomeric shift from 1-naphthalene to 2-naphthalene sulfonamide reduces tubulin polymerization inhibitory activity (quantitative fold-change not specified in source) |
| Conditions | In vitro tubulin polymerization assay; porcine brain tubulin; compounds tested at graded concentrations |
Why This Matters
For procurement, this establishes that the naphthalene-2-sulfonamide regioisomer occupies a distinct position on the SAR continuum; simply substituting a commercially available naphthalene-1-sulfonamide analog will yield different tubulin inhibition results.
- [1] Wang G, Fan M, Liu W, He M, Li Y, Peng Z. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):1402-1410. doi:10.1080/14756366.2021.1943378. PMID: 34157927. View Source
- [2] Hussein EM, Al-Rooqi MM, Elkhawaga AA, et al. Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arab J Chem. 2020;13(5):5071-5089. View Source
